molecular formula C22H21N5O4 B2741557 2-(3,4-dimethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899737-51-0

2-(3,4-dimethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Katalognummer: B2741557
CAS-Nummer: 899737-51-0
Molekulargewicht: 419.441
InChI-Schlüssel: XAALGTPOGXHTPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-dimethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21N5O4 and its molecular weight is 419.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-(3,4-dimethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H21N5O4C_{22}H_{21}N_{5}O_{4}, with a molecular weight of 419.4 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Anticancer Activity

Research has indicated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit notable anticancer properties. For instance, derivatives have shown significant growth inhibition across various cancer cell lines. A study demonstrated that certain pyrazolo[1,5-a]pyrimidine derivatives achieved a mean growth inhibition (GI%) of approximately 43.9% across 56 tested cell lines, highlighting their potential as anticancer agents .

Table 1: Anticancer Activity Data

CompoundCell Line TestedGI%IC50 (µM)
6nVarious43.90.22
6sRFX 393-11.70
6tRFX 393-19.92

The compounds 6s and 6t were evaluated against the renal carcinoma cell line RFX 393, showing moderate inhibition compared to staurosporine, a known reference compound .

The mechanism by which these compounds exert their anticancer effects involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 and TRKA. Molecular docking studies have revealed that these compounds bind effectively to the active sites of these kinases, suggesting a targeted approach in cancer therapy .

Anti-inflammatory Properties

In addition to anticancer activity, pyrazolo[3,4-d]pyrimidines have been investigated for their anti-inflammatory effects. Preliminary studies suggest that these compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Table 2: Anti-inflammatory Activity Overview

Study ReferenceCompound TestedInhibition %
Pyrazolo DerivativeTBD

Case Studies and Research Findings

  • Case Study on CDK Inhibition : A study focused on the evaluation of pyrazolo[1,5-a]pyrimidine derivatives highlighted their capability to inhibit CDK2 and TRKA effectively. The results indicated that compound 6s exhibited an IC50 value of 11.70 µM against RFX 393 cells, demonstrating its potential as a therapeutic agent .
  • Cell Cycle Analysis : Further investigations into the effects on cell cycle progression revealed that treatment with these compounds led to significant arrest in the G0–G1 phase of the cell cycle, indicating their role in halting cancer cell proliferation .

Eigenschaften

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-14-4-7-16(8-5-14)27-21-17(12-24-27)22(29)26(13-23-21)25-20(28)11-15-6-9-18(30-2)19(10-15)31-3/h4-10,12-13H,11H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAALGTPOGXHTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.